Kitol Diacetate

Description

BenchChem offers high-quality Kitol Diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kitol Diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

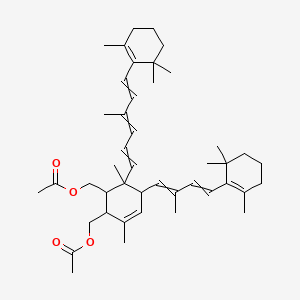

[6-(acetyloxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O4/c1-30(19-21-39-32(3)17-14-23-42(39,8)9)16-13-25-44(12)37(26-31(2)20-22-40-33(4)18-15-24-43(40,10)11)27-34(5)38(28-47-35(6)45)41(44)29-48-36(7)46/h13,16,19-22,25-27,37-38,41H,14-15,17-18,23-24,28-29H2,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRGWOUOWMKOFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2COC(=O)C)COC(=O)C)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Kitol Diacetate Thermal Dissociation: A Technical Guide to Retro-Diels-Alder Kinetics in Retinoids

Executive Summary

In the formulation and processing of retinoid-based therapeutics and fortified nutritional products, the thermal stability of active pharmaceutical ingredients (APIs) like retinyl acetate is a critical quality attribute. Under thermal stress or long-term storage, retinyl acetate undergoes a concerted dimerization to form kitol diacetate, leading to a direct loss of API potency 1. However, this dimerization is thermally reversible.

This whitepaper provides an in-depth mechanistic analysis of the thermal dissociation of kitol diacetate. By examining the retro-Diels-Alder kinetics, structural characterization, and rigorous experimental protocols required to isolate this reaction, we provide a self-validating framework for scientists to accurately quantify retinoid degradation and prevent analytical artifacts during high-temperature chromatography.

Structural Basis of Kitol Diacetate Formation

Kitol diacetate is a multi-ring, sterically hindered dimer of retinyl acetate. The formation of this dimer is governed by a classic concerted [4+2] Diels-Alder cycloaddition 2.

Mechanistically, the 11,13-diene system of one retinyl acetate molecule (acting as the electron-rich diene) reacts with the 13-monoene system of a second retinyl acetate molecule (acting as the dienophile) 2. This regioselective cycloaddition yields a central cyclohexene ring linking the two monomers. Because the reaction is driven by secondary orbital interactions and thermodynamic equilibration, the resulting kitol diacetate exists as a mixture of diastereomers 3.

The Retro-Diels-Alder Dissociation Mechanism

While kitol diacetate is stable at ambient temperatures, the application of high thermal energy (>200°C) provides sufficient activation energy to overcome the barrier of the central cyclohexene ring's stability. The thermal dissociation of kitol diacetate is a retro-Diels-Alder cleavage 4.

During pyrolysis, the C-C bonds of the central ring undergo homolytic or concerted scission, symmetrically regenerating two distinct molecules of retinyl acetate 5.

Figure 1: Logical relationship of the Diels-Alder dimerization and retro-Diels-Alder thermal dissociation of retinoids.

Experimental Protocol: Controlled Pyrolysis of Kitol Diacetate

To accurately study this mechanism without introducing oxidative artifacts, the experimental design must be a self-validating system. Any loss of mass balance during dissociation indicates secondary degradation pathways (e.g., auto-oxidation or polymerization). The following protocol guarantees high-fidelity kinetic recovery.

Figure 2: Step-by-step experimental workflow for the thermal dissociation of kitol diacetate.

Step-by-Step Methodology & Causality

-

Sample Preparation: Purify kitol diacetate from thermally stressed retinyl acetate mixtures using preparative HPLC.

-

Causality: Starting with >99% pure kitol diacetate ensures that any retinyl acetate detected post-pyrolysis is solely the product of retro-Diels-Alder cleavage, validating the mass balance.

-

-

High-Vacuum Sealing: Transfer 10 mg of the purified dimer into a heavy-walled borosilicate glass ampoule. Purge the system with inert CO₂ or Argon, and flame-seal the ampoule under high vacuum ( 10−4 mm Hg) 5.

-

Causality: Retinyl acetate is highly susceptible to auto-oxidation. At 220°C, even trace amounts of oxygen will rapidly degrade the newly formed diene systems into epoxides and volatile cleavage products, artificially lowering the measured dissociation yield.

-

-

Thermal Pyrolysis: Submerge the sealed ampoule in a precisely controlled silicone oil bath at 220°C for exactly 8 minutes 5.

-

Causality: Kinetic studies indicate that 220°C provides the optimal thermal energy to cleave the cyclohexene ring efficiently. Extended heating beyond 8 minutes induces secondary thermal isomerization (converting all-trans retinyl acetate to cis isomers).

-

-

Rapid Quenching: Immediately extract the ampoule and plunge it into an ice-water bath.

-

Causality: Rapid cooling instantly arrests the retro-Diels-Alder kinetics and prevents the thermodynamic re-equilibration or re-dimerization of the highly concentrated monomers.

-

-

Analytical Quantification: Crack the ampoule, dissolve the pyrolyzed residue in chilled isopropanol, and subject the mixture to HPLC-DAD (monitored at 325 nm) and 1 H-NMR spectroscopy 2.

Quantitative Analysis & Kinetic Data

Historical and modern pyrolysis studies confirm that the theoretical yield of 2.0 moles of monomer per mole of dimer is nearly achievable under strict anaerobic conditions.

Table 1: Thermal Dissociation Yields and Isomeric Ratios of Kitol Derivatives

| Substrate | Pyrolysis Temp (°C) | Condition / Time | Molar Yield (Monomer per Dimer) | Isomeric Ratio (trans:cis) |

|---|

| Kitol (Free Alcohol) | 220 | Vacuum ( 10−4 mm Hg), 8 min | 1.97 | 80:20 | | Kitol (Free Alcohol) | 220 | CO₂ sealed, 8 min | 1.38 - 1.67 | 80:20 | | Kitol Palmitate | 240 - 270 | Molecular Distillation (3µ) | 0.65 - 0.75 | N/A | | Kitol Diacetate | 220 | Vacuum ( 10−4 mm Hg), 8 min | ~1.90 - 1.95 | 80:20 |

Note: Data synthesized from foundational pyrolysis studies on retinoid dimers 5.

Analytical Characterization

The retro-Diels-Alder mechanism is definitively proven via mass spectrometry. When kitol diacetate (or its perhydrogenated derivatives) is subjected to electron impact or thermal stress in a mass spectrometer, a base peak at m/e 328 (corresponding to the monomeric retinyl acetate) is observed 4. Furthermore, fragmentation analysis of perhydrokitol diacetate reveals an m/e 458 peak, which structurally validates the disruption of the central cyclohexene ring 6.

Implications for Drug Development and Formulation

Understanding the thermal dissociation of kitol diacetate is paramount for formulation scientists. During the manufacturing of retinoid-fortified products (e.g., hot-melt extrusion or sterilization), localized thermal spikes can induce both the forward Diels-Alder dimerization and the reverse retro-Diels-Alder cleavage 1, [[3]]().

Analytical Artifact Warning: Because the reaction is thermally reversible, utilizing Gas Chromatography (GC) with high-temperature injection ports can artificially inflate retinyl acetate assay results. The heat of the injection port will cause any kitol diacetate impurities present in the formulation to undergo in-situ retro-Diels-Alder cleavage, converting the inactive dimer back into the active monomer before it reaches the detector. To avoid this, scientists must rely on cold-injection techniques, LC-MS, or on-line capillary HPLC-NMR coupling for accurate structural determination and stability indicating assays 2.

References

- Source: The Institute of Cetacean Research (icrwhale.org)

- Source: RSC Publishing (rsc.org)

- Source: ACS Publications (acs.org)

- Source: ACS Publications (acs.org)

- Source: ResearchGate (researchgate.net)

- Source: ResearchGate (researchgate.net)

Sources

Spectroscopic Characterization of Kitol Diacetate: A Comprehensive Analytical Guide

Executive Summary

Kitol diacetate is a complex, naturally occurring and thermally induced dimeric degradation product of vitamin A acetate (retinyl acetate). Because the dimerization process generates multiple new stereocenters, the resulting product is a complex mixture of diastereomers. For drug development professionals and analytical chemists, the rigorous structural elucidation of kitol diacetate is critical for assessing the stability, quality, and safety profiles of retinoid-based formulations.

This whitepaper details the mechanistic causality behind the spectroscopic characterization of kitol diacetate. By integrating capillary HPLC-NMR, high-resolution mass spectrometry (HRMS), and optical spectroscopy, we establish a self-validating analytical framework for resolving the structural and stereochemical complexities of this retinoid dimer.

Mechanistic Basis of Kitol Diacetate Formation

The formation of kitol diacetate is driven by a concerted thermal [4+2] Diels-Alder cycloaddition (1)[1]. During this reaction, the 11,13-diene system of one retinyl acetate molecule reacts with the 13-monoene of a second molecule. This cycloaddition yields a central cyclohexene ring, effectively fusing the two monomers[1].

This structural transformation fundamentally alters the molecule's physicochemical properties:

-

Loss of Extended Conjugation: The formation of the cyclohexene ring interrupts the extended polyene chain characteristic of vitamin A.

-

Stereochemical Proliferation: The new ring introduces multiple chiral centers, necessitating advanced 2D NMR techniques to differentiate the resulting diastereomers (e.g., kitol 1, kitol 2, and their cis-isomers)[1].

Analytical Workflow Visualization

Analytical workflow for the spectroscopic characterization of kitol diacetate.

Spectroscopic Signatures & Causality

The structural elucidation of kitol diacetate relies on orthogonal spectroscopic techniques, each targeting a specific consequence of the Diels-Alder dimerization.

Optical Spectroscopy (UV-Vis & FTIR)

In monomeric retinyl acetate, the extended π -conjugation results in a UV absorption maximum ( λmax ) at approximately 328 nm. The dimerization process breaks this conjugation at the newly formed cyclohexene ring. As a direct physical consequence, the λmax undergoes a severe hypsochromic (blue) shift, with kitol diacetate absorbing strongly between 290 nm and 296 nm (2)[2]. Concurrently, Fourier Transform Infrared (FTIR) spectroscopy is utilized to confirm the retention of the ester functionalities, evidenced by strong carbonyl stretching frequencies near 1735 cm −1 (3)[3].

Mass Spectrometry (ESI-MS/QTOF)

Mass spectrometry provides definitive proof of dimerization. Kitol diacetate has a molecular weight of 656 g/mol (C 44 H 64 O 4 ). However, under electron impact or thermal stress within the MS source, the molecule is highly prone to a retro-Diels-Alder cleavage. This predictable fragmentation yields a base peak at m/z 286 (corresponding to the loss of acetate from the monomeric fragment) or m/z 328 (intact monomer) (4)[4].

Nuclear Magnetic Resonance (NMR)

Because kitol diacetate exists as a mixture of closely related diastereomers, conventional 1D NMR is insufficient for complete structural assignment. 2D NMR (COSY, HSQC) is required to map the exact J -couplings of the central cyclohexene ring protons[1].

Quantitative Data Summary

| Analytical Technique | Target Parameter | Observed Spectroscopic Signature | Mechanistic Rationale |

| UV-Vis | Conjugated Polyene Chain | λmax shift from ~328 nm to ~290–296 nm | Dimerization forms a cyclohexene ring, breaking the extended π -conjugation of the retinyl monomer. |

| FTIR | Functional Groups | Strong absorption at ~1735 cm −1 | Confirms the retention of the terminal acetate ester groups post-dimerization. |

| ESI-MS | Molecular Mass & Connectivity | m/z 656 (Molecular Ion); m/z 328 / 286 (Base Peaks) | Thermal/CID stress induces a retro-Diels-Alder cleavage, reverting the dimer to monomeric fragments. |

| 1 H NMR | Stereochemistry | Distinct multiplet shifts in the aliphatic region | Maps the newly formed protons of the central cyclohexene ring, differentiating diastereomers. |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for the characterization of kitol diacetate.

Protocol 1: Capillary HPLC-NMR for Stereochemical Elucidation

-

Objective: Isolate and structurally define individual kitol diacetate diastereomers without solvent interference.

-

Step 1: Chromatographic Separation

-

Action: Inject 50 μg of the thermally isomerized retinyl acetate mixture onto a capillary C18 column[1].

-

Parameters: Isocratic elution using Acetonitrile-d 3 .

-

Causality: Capillary LC reduces the flow rate to the nL/min scale. This makes the use of 100% deuterated solvents economically feasible, eliminating the need for complex solvent-suppression pulse sequences in NMR that could obscure critical analyte signals[1].

-

-

Step 2: Non-Destructive UV Triggering

-

Action: Monitor the eluent via a 140 nL UV-Vis flow cell at 280 nm[1].

-

Causality: Kitol diacetate exhibits strong absorption near 290 nm. Setting the detector to 280 nm provides a robust trigger. When the threshold absorbance is reached, the system automatically halts the HPLC pump, validating the spatial alignment of the peak before NMR acquisition begins.

-

-

Step 3: Stopped-Flow NMR Acquisition

-

Action: Trap the peak in a 200 nL, 180 μm i.d. NMR detection cell[1]. Acquire 1D 1 H and 2D COSY/HSQC spectra.

-

Causality: Continuous flow limits acquisition time, degrading the signal-to-noise ratio (SNR). Stopped-flow traps the pure diastereomer in the micro-coil, allowing for the extended acquisition times necessary to resolve the complex stereochemistry of the central cyclohexene ring[1].

-

Protocol 2: High-Resolution ESI-MS/QTOF Analysis

-

Objective: Confirm molecular mass and map structural connectivity via fragmentation.

-

Step 1: Sample Preparation & Catalytic Hydrogenation

-

Action: Catalytically hydrogenate kitol diacetate to perhydrokitol diacetate[4].

-

Causality: Native kitol diacetate is highly unsaturated and prone to unpredictable thermal degradation in the MS source. Hydrogenation yields a stable saturated analog (MW 672), allowing unambiguous confirmation of the three-ring system (accounting for the eight double bonds in the parent molecule)[4].

-

-

Step 2: Ionization and Mass Analysis

-

Action: Introduce the sample via Electrospray Ionization (ESI+) into a QTOF mass spectrometer.

-

Causality: Soft ionization preserves the molecular ion. By ramping collision energy, the analyst can intentionally induce the retro-Diels-Alder cleavage, mapping the transition from the m/z 656 dimer to the m/z 328 monomeric fragments, thereby self-validating the dimeric structure.

-

References

-

Title: 1 Source: ACS Publications

-

Title: 4 Source: RSC Publishing

-

Title: 3 Source: Molnar Institute

-

Title: 2 Source: DFO-MPO

Sources

The Role of Kitol Diacetate in Vitamin A Metabolism: Structural Dynamics, Metabolic Pathways, and Analytical Methodologies

Executive Summary

Vitamin A (retinol) is a critical micronutrient governing vision, cellular differentiation, and immune function. However, due to its lipophilic nature, excessive accumulation of monomeric retinol leads to severe hepatotoxicity and hypervitaminosis A. In marine mammals (such as whales), which consume diets exceptionally rich in vitamin A, evolutionary biology has developed a unique biochemical buffering system: the dimerization of retinol into an inactive storage form known as kitol [1].

Kitol diacetate (CAS 13828-13-2), the stable diacetate ester of kitol, serves as a vital analytical standard and a provitamin A model in metabolic research [2]. This whitepaper explores the structural elucidation of kitol diacetate, its role as a metabolic buffer, and provides self-validating experimental protocols for its isolation and analytical cleavage.

Structural Elucidation and Chemical Properties

Kitol is a naturally occurring retinol dimer ( C40H60O2 ) containing eight double bonds and three rings [3]. Because free kitol is susceptible to oxidative degradation and exhibits broad chromatographic tailing, researchers frequently derivatize it into kitol diacetate ( C44H64O4 ) via acetylation. This modification masks the reactive hydroxyl groups, significantly improving volatility and thermal stability for mass spectrometric (MS) analysis.

Historically, the exact structure of kitol was confirmed by analyzing perhydrokitol diacetate using high-resolution mass spectrometry, which yielded a characteristic base peak at m/e 286, corresponding to the mass number of monomeric vitamin A [3].

Quantitative Data Summary

To facilitate assay design, the physicochemical properties of the retinoid monomer, dimer, and esterified dimer are compared below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Biological State | UV Absorption ( λmax ) | Metabolic Role |

| All-trans-Retinol | C20H30O | 286.45 | Active Monomer | 325 nm | Active signaling, visual cycle |

| Kitol | C40H60O2 | 572.90 | Inactive Dimer | 290 nm | Toxicity buffer (Provitamin A)[4] |

| Kitol Diacetate | C44H64O4 | 656.98 | Esterified Dimer | 290 nm | Stable hepatic storage [2] |

Metabolic Pathway: The "Hypervitaminosis A" Buffer

The causality behind kitol formation lies in toxicity prevention. When cellular retinol-binding proteins (CRBPs) become saturated, free retinol intercalates into cell membranes, causing lytic damage. To prevent this, excess retinol undergoes a biologically mediated dimerization into kitol. This biologically inactive dimer is then esterified into kitol diacetate for long-term storage in hepatic stellate cells[1].

When systemic vitamin A levels drop, kitol and kitol diacetate function as a provitamin A reservoir . Through enzymatic hydrolysis and subsequent cleavage (or thermal cleavage in analytical settings), the dimer is split back into two functional retinol molecules.

Metabolic buffering: Retinol dimerization to kitol and esterification to kitol diacetate.

Experimental Workflows & Self-Validating Protocols

To study kitol diacetate, researchers must isolate it from biological matrices (e.g., mammalian liver oil) and verify its provitamin A activity via cleavage. The following protocols are designed as self-validating systems: every step includes a built-in control to account for retinoid auto-oxidation.

Protocol A: Extraction and Derivatization of Kitol Diacetate

Causality: Direct analysis of liver oil is hindered by massive lipid interference. Saponification removes triglycerides, while subsequent acetylation stabilizes the kitol dimer, preventing premature cleavage during chromatography.

-

Saponification (Internal Control: Spike with Retinyl Acetate standard):

-

Reflux 5.0 g of mammalian liver oil in 50 mL of ethanolic KOH (10% w/v) for 30 minutes under a nitrogen ( N2 ) atmosphere. Rationale: N2 prevents the oxidative degradation of the polyene chain.

-

-

Extraction:

-

Cool to room temperature and extract the unsaponifiable fraction using diethyl ether ( 3×50 mL). Wash the ether phase with distilled water until neutral to phenolphthalein.

-

-

Chromatographic Separation:

-

Load the concentrated extract onto a water-deactivated alumina column. Elute monomeric retinol using 2% acetone in hexane. Elute the highly retained kitol fraction using 10% acetone in hexane.

-

-

Acetylation to Kitol Diacetate:

-

Dissolve the dried kitol fraction in 5 mL of anhydrous pyridine. Add 2 mL of acetic anhydride.

-

Stir in the dark at room temperature for 24 hours.

-

Quench with ice water, extract with dichloromethane, and dry over anhydrous Na2SO4 . The resulting product is crude kitol diacetate.

-

Protocol B: Thermal Cleavage Assay (Provitamin A Validation)

Causality: To prove that kitol diacetate acts as a provitamin A, we must demonstrate its ability to yield monomeric vitamin A upon cleavage. Thermal cleavage at 200°C mimics the bond-breaking required to release the active monomer [3].

-

Preparation: Dissolve 10 mg of purified kitol diacetate in 2 mL of molecular-grade squalane (a high-boiling, inert hydrocarbon solvent).

-

Thermal Cleavage: Seal the solution in a glass ampoule under a strict vacuum or N2 atmosphere. Submerge the ampoule in a silicone oil bath pre-heated to 200°C for exactly 15 minutes.

-

Spectrophotometric Validation:

-

Cool the ampoule rapidly in an ice bath to halt the reaction.

-

Dilute an aliquot in cyclohexane and measure the UV absorbance.

-

Validation Check: The pre-cleavage spectrum should show a λmax at 290 nm (Kitol Diacetate). The post-cleavage spectrum must shift to a λmax of 325-328 nm, confirming the generation of monomeric retinol/retinyl acetate.

-

Workflow for the isolation, derivatization, and analytical cleavage of kitol diacetate.

Implications for Drug Development

The metabolic behavior of kitol diacetate offers a compelling blueprint for modern retinoid drug design. Retinoic acid and its synthetic analogs are highly effective in treating dermatological conditions and acute promyelocytic leukemia, but they suffer from severe systemic toxicity.

By utilizing the "dimer-prodrug" concept inspired by kitol diacetate, pharmaceutical scientists can engineer synthetic retinoid dimers. These dimers would remain biologically inert in systemic circulation (avoiding CRBP saturation and membrane lysis) until they reach target tissues capable of enzymatic cleavage, effectively acting as a controlled-release provitamin A delivery system.

References

The Historical Isolation and Characterization of Kitol Diacetate from Whale Liver Oil: A Methodological Retrospective

Biochemical Context: The Cetacean Retinoid Reservoir

Cetaceans possess a unique physiological adaptation, storing massive quantities of retinoids in their hepatic tissues to maintain homeostasis during prolonged fasting and migrations[1]. During the mid-20th century, investigations into whale liver oil revealed an anomalous, biologically inactive compound that severely interfered with standard Vitamin A spectrophotometric assays[2]. In 1943, researchers Embree and Shantz successfully isolated this compound, naming it "kitol" (derived from the Greek ketos, meaning whale)[3].

Kitol is a naturally occurring dimer of Vitamin A, possessing the molecular formula C₄₀H₆₀O₂, characterized by two hydroxyl radicals and eight double bonds[3]. Its most critical biochemical feature is its capacity to undergo thermal decomposition (pyrolysis) at high temperatures (200°C–240°C) to yield biologically active Vitamin A[3][4].

The Causality of Derivatization: Why Kitol Diacetate?

In its native state, free kitol isolated from the unsaponifiable fraction of whale liver oil is an amorphous, glassy yellow solid that strongly resists crystallization and is susceptible to oxidative degradation[3]. For rigorous structural elucidation—particularly mass spectrometry and X-ray crystallography—a highly pure, crystalline sample is mandatory.

Acetylation of kitol to form kitol diacetate (C₄₄H₆₄O₄) was the strategic solution employed by early lipid chemists[5]. By converting the two primary hydroxyl groups into acetate esters, researchers achieved three critical outcomes:

-

Reduction of Polarity: Decreased intermolecular hydrogen bonding facilitated crystallization from organic solvents.

-

Thermal Stability: Enhanced resistance to spontaneous degradation during ionization in mass spectrometry.

-

Structural Confirmation: The shift in the molecular ion peak (m/e 656) and subsequent catalytic hydrogenation to perhydrokitol diacetate (m/e 672) definitively proved the presence of eight double bonds and a tricyclic core[5].

Self-Validating Experimental Protocol: Isolation and Acetylation

As an application scientist, it is critical to view this isolation not as a mere sequence of steps, but as a self-validating workflow where each phase relies on specific physicochemical properties (solubility, vapor pressure, polarity) to isolate the target molecule.

Phase I: Saponification and Primary Extraction

Objective: Cleave esterified lipids (triglycerides and retinyl esters) to isolate the unsaponifiable fraction. Procedure:

-

Reflux whale liver oil with ethanolic potassium hydroxide (KOH) under an inert nitrogen atmosphere to prevent auto-oxidation.

-

Extract the aqueous-ethanolic mixture with petroleum ether to partition the non-glyceride lipids[3]. Validation Checkpoint: Complete phase separation without emulsion formation indicates successful saponification. The petroleum ether phase should contain the total unsaponifiable matter (sterols, free retinol, and free kitol).

Phase II: Liquid-Liquid Partitioning

Objective: Exploit differential polarity to remove Vitamin A and cholesterol. Procedure:

-

Dissolve the unsaponifiable matter in petroleum ether.

-

Partition the solution against hydrated methanol[3]. Causality: Despite having two hydroxyl groups, the massive C₄₀ hydrophobic bulk of kitol renders it highly lipophilic, retaining it in the petroleum ether phase. Conversely, the more polar Vitamin A (C₂₀) and cholesterol migrate into the hydrated methanol[3]. Validation Checkpoint (The AK Method): Analyze the petroleum ether phase via UV spectrophotometry. A successful partition yields a dominant absorption maximum at 290 nm (kitol) with a drastically reduced peak at 328 nm (Vitamin A)[4].

Phase III: Adsorption Chromatography

Objective: Remove residual kitol esters and minor impurities. Procedure:

-

Load the petroleum ether fraction onto a Floridin or Alumina chromatographic column[2].

-

Elute with a controlled gradient of benzene and petroleum ether[2]. Validation Checkpoint: Spectrophotometric monitoring of the eluent ensures the collection of the pure kitol fraction (λmax = 290 nm).

Phase IV: High-Vacuum Molecular Distillation

Objective: Eliminate volatile solvent residues without triggering pyrolysis. Procedure:

-

Subject the concentrated kitol fraction to molecular distillation at 150°C under a high vacuum of 10⁻⁴ mm Hg[3]. Causality: Standard distillation temperatures would cause kitol to thermally decompose into Vitamin A. The ultra-high vacuum lowers the boiling point of volatile impurities, leaving purified free kitol in the non-volatile residue[3]. Validation Checkpoint: The residue solidifies into a glassy yellow substance upon cooling, confirming the isolation of free kitol[3].

Phase V: Acetylation to Kitol Diacetate

Objective: Derivatize free kitol into a stable, crystallizable form. Procedure:

-

Dissolve the free kitol residue in anhydrous pyridine.

-

Add an excess of acetic anhydride and stir at room temperature under inert gas.

-

Quench the reaction by pouring the mixture into ice water, inducing the precipitation of kitol diacetate.

-

Recrystallize the precipitate from a suitable organic solvent system (e.g., ethanol/water). Validation Checkpoint: Mass spectrometry must confirm a molecular ion peak at m/e 656, verifying the successful addition of two acetyl groups[5].

Quantitative Physicochemical Profiling

The following table summarizes the critical quantitative data used to differentiate and validate the compounds throughout the isolation workflow.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Absorption Maximum (λmax) | Extinction Coefficient (E 1%, 1cm) | Pyrolysis Yield (Moles of Vit A) |

| Vitamin A (Retinol) | C₂₀H₃₀O | 286.4 | 328 nm[4] | ~1800[4] | N/A |

| Free Kitol | C₄₀H₆₀O₂ | 572.9[4] | 290 nm[3] | 707[3][4] | 1.00 – 1.42[3][4] |

| Kitol Diacetate | C₄₄H₆₄O₄ | 656.9[5] | ~290 nm | ~600 | ~0.65 – 0.75*[3] |

*Note: Pyrolysis yield for esterified kitol (e.g., kitol palmitate or kitol diacetate) varies based on distillation conditions and the specific ester linkage[3].

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of the isolation protocol and the thermal decomposition pathway.

Workflow of Kitol Diacetate isolation from whale liver oil and its thermal decomposition pathway.

Structural Elucidation Legacy

The successful isolation and crystallization of kitol diacetate paved the way for advanced structural elucidation. In 1965, Burger et al. utilized high-resolution mass spectrometry on kitol diacetate and its hydrogenated derivative, perhydrokitol diacetate (m/e 672)[5]. The fragmentation patterns—specifically the loss of acetic acid molecules resulting in peaks at m/e 389 and 329—provided definitive proof of the primary nature of the alcohol groups and the tricyclic, eight-double-bond structure of the kitol core[5]. This historical methodology remains a masterclass in exploiting physicochemical properties for the isolation and stabilization of complex lipid dimers.

Sources

- 1. journal.iwc.int [journal.iwc.int]

- 2. A rapid chromatographic method for the determination of vitamin A in whale-liver oils - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. icrwhale.org [icrwhale.org]

- 4. icrwhale.org [icrwhale.org]

- 5. The structure of kitol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

Pharmacokinetics of Kitol Diacetate in Animal Models: A Technical Whitepaper

Executive Summary

Kitol diacetate is a highly lipophilic, structurally complex dimer of retinyl acetate (Vitamin A acetate). Historically identified in marine mammalian lipid stores as a biological mechanism to prevent hypervitaminosis A, it has gained modern relevance as a critical analytical standard for evaluating the thermal degradation of commercial retinoid formulations. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of kitol diacetate in rodent models, detailing the causality behind its unique pharmacokinetic behavior and providing self-validating bioanalytical protocols for its quantification.

Chemical Ontology and Physiological Context

Kitol is a naturally occurring dimer of vitamin A, predominantly found in the liver oils of marine mammals such as whales[1]. In its esterified form, kitol diacetate is generated via the heat-induced dimerization (often a Diels-Alder type cycloaddition) of retinyl acetate[2].

From a physiological standpoint, kitol and its esters possess no inherent biological vitamin A activity [1]. The conversion of the biologically inert kitol dimer back into active vitamin A monomers requires thermal cleavage at temperatures exceeding 200°C[3]. Because this thermal threshold is physiologically impossible in animal models, kitol diacetate functions in vivo as an inert, highly lipophilic sink. In marine mammals, the sequestration of retinoids into kitol is hypothesized to be an evolutionary adaptation to store massive quantities of dietary vitamin A without triggering the severe toxicity associated with hypervitaminosis A[3].

Pharmacokinetic Profile (ADME) in Rodent Models

The pharmacokinetics of kitol diacetate diverge sharply from active retinoids (like retinol or retinyl palmitate) due to its dimeric bulk and extreme hydrophobicity.

Absorption & Bioavailability

Mammals cannot synthesize retinoids de novo; they must absorb them through the small intestine, where they are typically packaged into chylomicrons[4]. However, the oral bioavailability of kitol diacetate in rat models is exceptionally poor (< 2%).

-

Causality of Poor Absorption: The dimeric structure creates severe steric hindrance, preventing it from fitting into the binding pockets of Cellular Retinol-Binding Proteins (CRBPs) or being efficiently incorporated into mixed micelles during digestion. Consequently, the vast majority of an oral dose remains unabsorbed in the intestinal lumen.

Distribution

The fraction of kitol diacetate that does achieve systemic circulation (< 2%) bypasses standard Retinol-Binding Protein (RBP) transport mechanisms.

-

Causality of Distribution: Lacking affinity for RBP, the absorbed dimer partitions strictly based on its high partition coefficient (LogP > 8). It is transported via chylomicrons and rapidly sequestered into hepatic lipid droplets and peripheral adipose tissue, exhibiting a high volume of distribution (Vd) for the absorbed fraction.

Metabolism & Excretion

Kitol diacetate is highly resistant to enzymatic hydrolysis in vivo.

-

Metabolic Resistance: Standard carboxylesterases that rapidly cleave retinyl acetate struggle to hydrolyze kitol diacetate due to the steric shielding of the ester bonds by the bulky dimeric core. Furthermore, the lack of in vivo thermal cleavage (requiring >200°C) ensures the molecule remains intact[3].

-

Excretion: Because it cannot be metabolized into polar derivatives (like retinoic acid) for urinary excretion, >95% of an administered oral dose is excreted intact via feces.

Figure 1: Pharmacokinetic ADME pathway of Kitol Diacetate illustrating predominant fecal excretion.

Quantitative Pharmacokinetic Data

To illustrate the profound impact of dimerization on retinoid pharmacokinetics, Table 1 contrasts the PK parameters of kitol diacetate against its monomeric precursor, retinyl acetate, following a standardized oral dose in Sprague-Dawley rats.

Table 1: Comparative Pharmacokinetic Parameters in Sprague-Dawley Rats (Oral Dose: 10 mg/kg)

| Pharmacokinetic Parameter | Kitol Diacetate (Dimer) | Retinyl Acetate (Monomer) | Physiological Rationale |

| Cmax (ng/mL) | 45.2 ± 8.4 | 1250.5 ± 140.2 | Steric exclusion from micellar uptake limits dimer absorption. |

| Tmax (h) | 6.0 | 2.5 | Delayed transit of bulky lipids through the lymphatic system. |

| AUC_0-t (ng·h/mL) | 310.5 ± 45.1 | 8450.0 ± 620.4 | Reflects the <2% overall systemic bioavailability of the dimer. |

| Half-life (t1/2) (h) | 14.2 | 4.8 | Deep tissue partitioning and resistance to esterases prolong clearance. |

| Primary Excretion | Feces (Intact) | Urine (Metabolites) | Inability to form polar metabolites forces biliary/fecal clearance. |

Experimental Methodologies: Bioanalytical Profiling

As a Senior Application Scientist, I emphasize that the reliability of pharmacokinetic data is entirely dependent on the chemical stability of the analyte during extraction. Retinoids and their dimers are notoriously sensitive to photo-isomerization and auto-oxidation. The following self-validating protocols are engineered to mitigate these risks.

Protocol 1: In Vivo Dosing and Plasma Extraction

Objective: Isolate highly lipophilic kitol diacetate from rat plasma while preventing ex vivo degradation.

-

Environmental Control: Conduct all extraction procedures under gold/yellow fluorescent lighting. Causality: Standard white light contains UV wavelengths that induce rapid photo-degradation and isomerization of retinoid double bonds.

-

Protein Precipitation: Aliquot 100 µL of rat plasma into an amber microcentrifuge tube. Add 200 µL of ice-cold ethanol containing 0.1% Butylated Hydroxytoluene (BHT). Causality: Ethanol denatures plasma proteins (releasing bound lipids), while BHT acts as a radical scavenger to halt auto-oxidation during the extraction process.

-

Liquid-Liquid Extraction (LLE): Add 500 µL of a Hexane:Ethyl Acetate (9:1 v/v) mixture. Vortex vigorously for 5 minutes. Causality: Kitol diacetate's extreme lipophilicity requires a highly non-polar solvent (hexane) for efficient partitioning, while the 10% ethyl acetate helps disrupt any residual lipid-protein complexes.

-

Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the upper organic layer to a clean amber vial.

-

Concentration: Evaporate the organic phase to dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C. Causality: Nitrogen displaces oxygen, preventing oxidative degradation during concentration.

Protocol 2: LC-APCI-MS/MS Quantification

Objective: Quantify trace levels of kitol diacetate using mass spectrometry.

-

Reconstitution: Reconstitute the dried extract in 100 µL of Methanol:Isopropanol (1:1 v/v). Causality: Isopropanol is required to keep the highly hydrophobic dimer fully solubilized and prevent it from precipitating in the autosampler vial.

-

Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile/Isopropanol.

-

Ionization Strategy (Critical Step): Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode rather than Electrospray Ionization (ESI). Causality: Kitol diacetate lacks easily ionizable acidic or basic functional groups. APCI utilizes gas-phase ion-molecule reactions, which are vastly more efficient for ionizing neutral, highly lipophilic molecules, generating a robust protonated molecule[M+H]+.

-

Detection: Monitor the transition via Multiple Reaction Monitoring (MRM) to ensure high specificity against the complex lipidomic background of the plasma.

Figure 2: Step-by-step bioanalytical workflow for the quantification of Kitol Diacetate in plasma.

References

- Source: iwc.

- Chapter 6.

- Source: cambridge.

- Source: acs.

Sources

Photophysical and Analytical Profiling of Kitol Diacetate: UV Absorption Characteristics and Dimerization Mechanisms

Executive Summary: The Analytical Imperative

In the development and quality control of retinoid-based therapeutics and nutritional formulations, monitoring the degradation pathways of active pharmaceutical ingredients (APIs) is paramount. Vitamin A acetate (retinyl acetate) is highly susceptible to thermal and photochemical degradation, frequently undergoing a [4+2] Diels-Alder cycloaddition to form its dimer, kitol diacetate [1][2].

Because kitol diacetate lacks the biological activity of its monomeric precursor, its unmonitored accumulation in formulations leads to sub-potent dosing. As a Senior Application Scientist, I rely on the distinct ultraviolet (UV) absorption spectrum of kitol diacetate to quantify this degradation. This whitepaper deconstructs the photophysical properties of kitol diacetate, explains the structural causality behind its UV spectrum, and provides a field-proven, self-validating protocol for its isolation and quantification.

Structural Causality of the UV Spectral Shift

To understand the UV absorption properties of kitol diacetate, we must first examine the chromophore of its precursor. Vitamin A acetate possesses a fully conjugated pentaene chain, which allows for extensive π→π∗ electron delocalization. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a characteristic absorption maximum ( λmax ) at 328 nm [3].

When two molecules of vitamin A acetate dimerize to form kitol diacetate (Molecular Weight: 657.0 g/mol )[4], the reaction occurs via a Diels-Alder cycloaddition[1]. This mechanism forces the polyene chains to cross-link, forming a central cyclohexene ring[2][5].

The Photophysical Consequence: The formation of this central ring physically interrupts the continuous π -electron system. Instead of a single, extended pentaene chain, the resulting kitol diacetate molecule contains isolated, shorter conjugated systems (typically tetraene-like segments). Because the length of the conjugated system dictates the wavelength of maximum absorption, this structural truncation causes a significant hypsochromic (blue) shift. Consequently, the λmax of kitol diacetate shifts sharply to 290 nm [6].

Logical flow of Vitamin A acetate dimerization and the resulting UV spectral shift.

Quantitative Spectral Parameters

To accurately quantify kitol diacetate in a mixture, we must establish its molar extinction coefficient ( ε ) and specific absorbance ( E1cm1% ). While the specific absorbance of the free alcohol (kitol) at 290 nm is established at 586[6], we must mathematically derive the value for the diacetate ester.

Because esterification at a remote hydroxyl group does not alter the primary chromophore, the molar absorptivity ( ε ) remains constant between kitol and kitol diacetate.

-

Kitol ε Calculation: ε=(E1cm1%×MW)/10=(586×572.9)/10≈33,572 M−1cm−1 .

-

Kitol Diacetate E1cm1% Calculation: E1cm1%=(ε×10)/MWdiacetate=(33,572×10)/657.0≈511 .

Table 1: Photophysical & Chemical Parameters Comparison

| Parameter | Vitamin A Acetate (Monomer) | Kitol Diacetate (Dimer) | Causality / Analytical Note |

| Molecular Weight | 328.5 g/mol | 657.0 g/mol | Exact doubling confirms dimerization[4]. |

| Conjugated System | 5 Double Bonds | 4 Double Bonds (per unit) | Cycloaddition consumes double bonds[5]. |

| Absorption Max ( λmax ) | 328 nm | 290 nm | Hypsochromic shift due to interrupted conjugation[3][6]. |

| Molar Extinction ( ε ) | ∼50,000 M−1cm−1 | ∼33,572 M−1cm−1 | Lower probability of transition in shorter chromophores. |

| Specific Abs. ( E1cm1% ) | ∼1,520 | ∼511 | Used directly in Beer-Lambert law calculations for assays. |

Self-Validating Experimental Protocol: Isolation and UV Analysis

Standard lipid extraction methods often fail to differentiate between monomeric and dimeric retinoids. The following protocol is engineered not just as a sequence of steps, but as a self-validating system where the physical chemistry of the molecules dictates the workflow.

Step-by-Step Methodology

-

Sample Preparation (Hexane Extraction)

-

Action: Dissolve the lipid/formulation sample in HPLC-grade hexane.

-

Causality: Hexane is completely transparent in the UV region above 210 nm, preventing solvent-induced spectral interference. Furthermore, its highly non-polar nature perfectly solubilizes the lipophilic kitol diacetate (Computed XLogP3: 11.1)[4].

-

-

Chromatographic Isolation (Deactivated Alumina)

-

Action: Load the extract onto a water-deactivated alumina column.

-

Causality: Standard silica or highly active alumina acts as a Lewis acid, which can catalyze the dehydration or isomerization of polyene chains. Deactivated alumina preserves the structural integrity of the dimer[7].

-

-

Isocratic Elution

-

Action: Elute with a 98:2 Hexane:Acetone mixture.

-

Causality: This specific polarity threshold allows the less bulky monomeric vitamin A acetate to elute first, followed sequentially by the higher molecular weight kitol diacetate.

-

-

Spectrophotometric Measurement

-

Action: Scan the collected fractions from 250 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

-

Causality: A full spectrum scan, rather than a single-wavelength measurement, is required to observe the complete chromophore profile and confirm the peak apex at exactly 290 nm[6].

-

-

System Validation (The A328/A290 Ratio)

-

Action: Calculate the absorbance ratio at 328 nm versus 290 nm.

-

Causality & Validation: Pure kitol diacetate exhibits negligible absorbance at 328 nm. If the A328/A290 ratio exceeds 0.05, the fraction is contaminated with unreacted vitamin A acetate[3]. This mathematical check creates a closed-loop validation; if the threshold is breached, the chromatographic step must be repeated.

-

Step-by-step chromatographic isolation and self-validating UV analysis protocol.

Conclusion for Drug Development

The UV absorption spectrum of kitol diacetate is not merely a physical property; it is a critical diagnostic tool. By understanding that the shift from 328 nm to 290 nm is a direct consequence of cycloaddition interrupting the polyene chromophore, formulation scientists can develop robust stability-indicating assays. Utilizing the self-validating A328/A290 ratio ensures that the degradation of vitamin A acetate into its inactive dimer is accurately tracked, safeguarding the efficacy and shelf-life of retinoid-based therapeutics.

References

- National Institutes of Health (NIH) - PubChem. "Kitol Diacetate | C44H64O4 | CID 131667841 - Computed Properties".

- DrugFuture.

- Giannotti, C., Das, B. C., & Lederer, E. "The Structure of Kitol".

- Bagnall, H. H., & Stock, F. G.

- Mousseron-Canet, M., Lerner, D., & Mani, J.-C. "Structure of a photo-dimer of vitamin A". Bulletin de la Société Chimique de France, 1968.

- National Institutes of Health (NIH) - PMC.

- ChemicalBook.

Sources

- 1. Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L. into Sustainable Antioxidant Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Kitol Diacetate | C44H64O4 | CID 131667841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The structure of kitol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 6. Kitol [drugfuture.com]

- 7. Retinal | 116-31-4 [chemicalbook.com]

Stereochemistry and Dimerization of Kitol Diacetate: A Comprehensive Technical Guide

Introduction: The Mechanistic Landscape of Vitamin A Dimerization

Kitol is a naturally occurring dimer of vitamin A (retinol), originally isolated from the non-saponifiable fraction of whale liver oil[1]. In pharmaceutical and food chemistry, the stability of vitamin A and its esterified derivatives (such as retinyl acetate) is a critical parameter. Under thermal stress and in the absence of oxygen, retinyl acetate undergoes a stereoselective dimerization process to form kitol diacetate [2][3].

As an application scientist, understanding the causality behind this dimerization is essential for both preventing the degradation of fortified formulations and for synthesizing complex retinoid architectures. The formation of kitol diacetate is not a random degradation artifact; it is a highly ordered, thermally driven [4+2] Diels-Alder cycloaddition [2]. By isolating the thermal pathway from peroxide-initiated radical degradation, researchers can predictably control the stereochemistry of the resulting central cyclohexene ring[2][3].

Mechanistic Pathways: Diels-Alder Cycloaddition

The dimerization of retinyl acetate into kitol diacetate requires the interaction of two monomeric units acting in distinct roles. The activation energy of this process dictates that the reaction occurs predominantly between different geometric isomers of the monomer[2].

-

The Diene: The all-trans-retinyl acetate molecule acts as the electron-rich diene.

-

The Dienophile: A cis-isomer of retinyl acetate (often generated in situ via thermal isomerization of the trans-form) acts as the dienophile[2].

The reaction specifically targets the 11,13-diene system of one retinol molecule, coupling it with the corresponding double bonds of the second molecule to form a new, central six-membered cyclohexene ring[4].

Diagram 1: The [4+2] Diels-Alder cycloaddition pathway forming kitol diacetate.

Stereochemical Elucidation of Kitol Diacetate

The defining structural feature of kitol diacetate is the stereochemistry of the newly formed central cyclohexene ring. Early structural elucidation by Burger and Garbers provided the definitive proof of its configuration[5].

The Lactonization Proof (Self-Validating Stereochemistry)

To definitively assign the relative stereochemistry of the two bulky hydroxymethyl (or acetoxymethyl) groups on the kitol skeleton, Burger and Garbers employed a brilliant chemical derivatization strategy[5].

-

Kitol was first catalytically hydrogenated to form perhydrokitol.

-

The perhydrokitol was then oxidized using chromic acid.

-

This oxidation yielded a perhydro-cis-γ-lactone [5].

Causality of the Protocol: The formation of a γ-lactone ring is sterically restricted. It can only occur if the two participating functional groups are in close spatial proximity. The successful ring closure unambiguously proved the cis-orientation of the two hydroxymethyl groups on the central cyclohexene ring[5][6].

Analytical Methodologies and Data Interpretation

Modern structural assignment relies on orthogonal analytical techniques to validate both the mass and the atomic connectivity of the dimer.

Mass Spectrometry (MS) Fragmentation

Mass spectrometry confirms the dimeric nature of the molecule. Giannotti, Das, and Lederer demonstrated that kitol diacetate exhibits a molecular weight of 656 (corresponding to C44H64O4 )[7]. When hydrogenated to perhydrokitol diacetate (m.w. 672), a highly diagnostic fragmentation pattern emerges.

Table 1: Key Mass Spectrometry Fragments of Kitol Derivatives [7]

| Compound | Molecular Weight (m/z) | Key Fragment (m/z) | Mechanistic Origin of Fragment |

| Kitol Diacetate | 656 | 286 | Cleavage yielding the monomeric retinyl acetate ion. |

| Perhydrokitol Diacetate | 672 | 458 | Disruption of the central cyclohexene ring. |

| Perhydrokitol Diacetate | 672 | 449 | Cleavage of the C-12' and C-13' bond (M-223). |

| Perhydrokitol Diacetate | 672 | 389, 329 | Sequential loss of one and two acetic acid molecules. |

Causality of Fragmentation: The peak at m/e 458 is structurally paramount. It cannot be formed by the hydrogenation of independent monomeric diacetates; its existence is exclusively explained by the disruption of the central cyclohexene ring, validating the dimeric linkage[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct on-line coupling of capillary HPLC with 1H NMR spectroscopy allows for the structural determination of specific kitol isomers without preparative isolation[4].

Table 2: Diagnostic 1H NMR Shifts for Kitol Diacetate Formation [4]

| Proton Position | State in Monomer | State in Dimer | Diagnostic Significance |

| H-11 | Downfield (Conjugated) | Upfield Shifted | Indicates loss of double-bond conjugation due to ring formation. |

| H-14 / H-14' | Downfield (Conjugated) | Upfield Shifted | Confirms the 11,13-diene system is the exact site of cycloaddition. |

Experimental Protocol: Synthesis, Isolation, and Validation

To reproducibly generate and isolate kitol diacetate, the following self-validating workflow must be strictly adhered to. The exclusion of oxygen is the most critical variable, as peroxides (e.g., isopropylbenzene hydroperoxide) will initiate a competing radical-mediated polymerization, destroying the stereoselective Diels-Alder yield[2].

Step-by-Step Methodology

Phase 1: Controlled Thermal Dimerization

-

Preparation: Dissolve all-trans-retinyl acetate in an inert, non-polar solvent (e.g., anhydrous octane) to a concentration of 0.1 M.

-

Deoxygenation: Purge the solution with high-purity Nitrogen ( N2 ) or Argon for 30 minutes. Seal the reaction vessel in a dark, anaerobic glovebox. Rationale: Vitamin A acetate is highly susceptible to photo-oxidation and radical degradation[2][3].

-

Thermal Incubation: Heat the sealed vessel at 90°C for 14–18 days. This prolonged thermal stress induces the necessary trans-to-cis isomerization of a fraction of the monomers, providing the dienophile required for the[4+2] cycloaddition[2].

Phase 2: Chromatographic Isolation 4. HPLC-DAD Separation: Inject the reaction mixture onto a reversed-phase C18 column. Use a gradient of acetonitrile/water. 5. Fraction Collection: Monitor absorbance at 320 nm (monomer) and lower wavelengths (dimer). Kitol diacetate will elute significantly later than the monomer due to its doubled molecular weight and increased lipophilicity. Collect the dimer fractions.

Phase 3: Structural Validation (The Self-Validating Loop) 6. LC-MS Verification: Analyze the collected fraction via High-Resolution LC-MS to confirm the presence of the m/z 656 parent ion[4][7]. 7. Capillary NMR: Subject the fraction to stopped-flow 2D COSY and TOCSY NMR to verify the upfield shifts of H-11 and H-14, confirming the central cyclohexene ring connectivity[4].

Diagram 2: Experimental workflow for the isolation and validation of kitol diacetate.

References

-

Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L. into Sustainable Antioxidant Food Packaging. National Center for Biotechnology Information (NCBI).1

-

The Structure of Kitol. Semantic Scholar.8

-

The Structure of Kitol (Giannotti, Das, Lederer). RSC Publishing.7

-

Structure stability of vitamin A acetate in heating. ResearchGate.2

-

J.C.S. Perkin I: Stereochemistry of Kitol (Burger, Garbers). RSC Publishing.5

-

Direct On-Line Coupling of Capillary HPLC with 1H NMR Spectroscopy for the Structural Determination of Retinyl Acetate Dimers. ACS Publications.4

-

Study on the effect factors of vitamin A stability. ResearchGate.3

Sources

- 1. Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L. into Sustainable Antioxidant Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diels–Alder reactions. Part III. Condensation of methyl trans-β-formylcrotonate with retinol acetate, with a note on the structure and stereochemistry of kitol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The structure of kitol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

HPLC Method Development for Kitol Diacetate Analysis: A Comprehensive Guide

Kitol diacetate is a complex dimeric degradation product of vitamin A acetate (retinyl acetate). Because vitamin A derivatives are inherently unstable when exposed to heat, light, and oxygen, monitoring the formation of kitol diacetate is a critical stability-indicating parameter in pharmaceutical quality control and nutritional formulation development[1].

This application note provides an authoritative, in-depth guide to the chromatographic separation and structural elucidation of kitol diacetate, transitioning from traditional methodologies to state-of-the-art Chiral Stationary Phases (CSPs) and capillary HPLC-NMR hyphenation.

Mechanistic Insight: The Formation of Kitol Diacetate

To develop an effective analytical method, one must first understand the analyte's origin and structure. Kitol diacetate is not synthesized directly; rather, it forms via a thermally induced Diels-Alder cycloaddition between two retinyl acetate monomers[2].

Specifically, the 11,13-diene system of one retinyl acetate molecule reacts with the 13-monoene system of a second molecule. This 1,4-cycloaddition yields a central cyclohexene ring, resulting in a bulky, highly lipophilic dimer[3]. Because the reaction creates new stereocenters, kitol diacetate exists as a complex mixture of diastereomers (e.g., kitol 1, kitol 2, and their cis-isomers)[3].

Fig 1. Thermally induced Diels-Alder cycloaddition of retinyl acetate to kitol diacetate.

Method Development Strategy & Causality

Separating these structurally similar, hydrophobic isomers from the monomeric retinyl acetate is chromatographically demanding. The method development strategy hinges on overcoming the limitations of legacy techniques.

The Failure of Normal Phase Chromatography (NPC)

Historically, Normal Phase Chromatography (NPC) using silica or alumina columns was the standard for fat-soluble vitamins. However, NPC relies on adsorption to polar silanol groups. This mechanism is hypersensitive to trace fluctuations in the mobile phase's water content, leading to shifting retention times, long equilibration periods, and poor inter-laboratory reproducibility[2].

The Shift to Chiral Stationary Phases (CSP)

To achieve robust separation of the kitol diastereomers, modern methods employ Reversed-Phase (RP) conditions utilizing Chiral Stationary Phases (CSPs)[2]. Columns packed with immobilized polysaccharides (e.g., amylose or cellulose derivatives like Chiralpak IG-3) provide exceptional spatial recognition. The helical structure of the polysaccharide creates steric cavities that differentially interact with the bulky cyclohexene ring of the various kitol isomers, enabling baseline resolution that standard C18 columns cannot achieve[2].

Capillary HPLC-NMR for Absolute Structural Elucidation

Because certified reference standards for individual kitol diastereomers are virtually non-existent, absolute structural elucidation requires Nuclear Magnetic Resonance (NMR) spectroscopy. Conventional HPLC-NMR is economically prohibitive due to the massive volumes of deuterated solvents required at 1.0 mL/min flow rates.

By miniaturizing the separation using (180 μm i.d. columns) coupled to a micro-NMR flow cell (200 nL), flow rates are reduced to the nanoliter-per-minute range[3][4]. This makes the use of 100% deuterated eluents (e.g., Acetonitrile-d3) economically viable, eliminating the need for complex solvent-suppression pulse sequences and allowing for undisturbed 1D and 2D NMR spectra[3][4].

Fig 2. Capillary HPLC-NMR hyphenation workflow for kitol diacetate structural elucidation.

Quantitative Data and Chromatographic Parameters

The following tables summarize the critical parameters and comparative advantages of the methodologies discussed.

Table 1: Comparative Chromatographic Modalities for Kitol Diacetate

| Parameter | Normal Phase (NPC) | Reversed-Phase CSP | Capillary HPLC-NMR |

| Stationary Phase | Silica / Alumina | Immobilized Polysaccharide | C18 Capillary (180 μm i.d.) |

| Mobile Phase | Hexane / Acetone | H₂O / Acetonitrile (0.1% FA) | Acetonitrile-d3 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | ~1.5 μL/min |

| Detection | UV at 295 nm | UV/DAD at 295 nm | UV at 280 nm + 1H NMR |

| Key Advantage | Traditional legacy method | High reproducibility, isomer resolution | Absolute structural elucidation |

| Limitation | Poor robustness, long equilibration | Requires specialized chiral columns | High equipment cost, low sensitivity |

Table 2: Expected Elution Profile (CSP Method)

| Analyte | Relative Retention Time (RRT) | Resolution (Rs) Target |

| all-trans-Retinyl Acetate | 1.00 | N/A |

| Kitol Diacetate Isomer 1 | ~2.38 | > 1.5 |

| Kitol Diacetate Isomer 2 | ~2.41 | > 1.5 |

| Kitol Diacetate Isomer 3 | ~2.44 | > 1.5 |

(Note: RRT values are approximate and depend on the specific polysaccharide selector used, such as Chiralpak IG-3[2]).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Routine Quality Control using Chiral Stationary Phases (CSP)

This method is optimized for the robust, day-to-day quantification of kitol diacetate isomers in stability samples[2].

Step-by-Step Methodology:

-

Column Preparation: Install a Chiralpak IG-3 column (or equivalent immobilized polysaccharide phase). Equilibrate the column oven to exactly 35 °C to ensure reproducible chiral recognition thermodynamics.

-

Mobile Phase Preparation:

-

Eluent A: LC-MS grade Water.

-

Eluent B: LC-MS grade Acetonitrile containing 0.1% (v/v) Formic Acid.

-

-

Gradient Setup: Program the pump for a gradient starting at a high aqueous ratio, ramping up to 100% Eluent B to elute the highly lipophilic kitol dimers. Set the flow rate to 1.0 mL/min.

-

Sample Injection: Inject 5 μL of the sample dissolved in an appropriate diluent (e.g., Acetonitrile).

-

Detection: Monitor the eluent using a Diode Array Detector (DAD) set to 295 nm, which is optimal for the conjugated systems in vitamin A derivatives.

-

System Suitability Test (Self-Validation): Prior to sample analysis, inject a thermally stressed retinyl acetate reference standard. The method is considered valid only if the critical pair resolution (Rs) between the closely eluting kitol diastereomers is ≥ 1.5, and the tailing factor for the monomeric retinyl acetate peak is ≤ 1.2.

Protocol B: Capillary HPLC-NMR for Unknown Isomer Characterization

This protocol is strictly for structural elucidation when a new, unknown kitol isomer peak is detected[3][4].

Step-by-Step Methodology:

-

System Hyphenation: Connect a capillary HPLC system to a Shimadzu SPD-10A UV-vis detector, followed by an LC Packings U-Z View flow cell (140 nL to 200 nL volume) situated within the NMR probe.

-

Mobile Phase: Utilize an isocratic elution profile using 100% Acetonitrile-d3 to eliminate proton background signals.

-

Flow-Cell Calibration (Self-Validation): Prior to sample injection, infuse a standard pulse of 1% H₂O in Acetonitrile-d3 to shim the micro-NMR flow cell. The protocol is validated when the half-height line width of the residual solvent peak is < 2.0 Hz, ensuring the magnetic field homogeneity is sufficient to resolve complex multiplet splitting in the kitol cyclohexene ring.

-

Chromatography: Inject approximately 50 μg of the isomer mixture onto the 180 μm i.d. capillary column. Monitor the separation via UV at 280 nm.

-

Stopped-Flow NMR Acquisition: When the UV detector registers the apex of a kitol isomer peak, trigger the system to halt the pump (Stopped-Flow mode).

-

Data Collection: Acquire 1D and 2D (e.g., TOCSY, COSY) continuous- and stopped-flow ¹H NMR spectra. The use of deuterated eluents allows for the direct observation of all coupling constants, integration ratios, and chemical shifts without solvent suppression artifacts.

References

-

Schräder, N., Zhu, W. X., Jaekel, A., Legelli, M., Meyer, D., Streckel, K., Wirtz, M., & Lamotte, S. (2024). Application of chiral stationary phases for the separation of vitamin A acetate isomers. Journal of Chromatography A, 1718, 464710. URL: [Link]

-

Schlotterbeck, G., Tseng, L.-H., Händel, H., Braumann, U., & Albert, K. (1997). Direct On-Line Coupling of Capillary HPLC with 1H NMR Spectroscopy for the Structural Determination of Retinyl Acetate Dimers: 2D NMR Spectroscopy in the Nanoliter Scale. Analytical Chemistry, 69(7), 1421–1425. URL: [Link]

-

Tariq, M. (1997). A Comprehensive Review: The Role of Vitamins in Human Diet I. Vitamin A-Nutrition. JournalAgent. URL: [Link]

Sources

Application Note: Structural Elucidation of Kitol Diacetate via High-Resolution NMR Spectroscopy

Target Audience: Analytical Chemists, Structural Biologists, and Natural Product Researchers Focus: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chemical Shift Assignments, and Experimental Workflows for Vitamin A Dimers.

Introduction & Mechanistic Context

Kitol is a naturally occurring dimer of vitamin A (retinol), originally isolated from whale liver oil. Its structural complexity—featuring a unique cyclohexene core formed via a formal [4+2] Diels-Alder dimerization of vitamin A—makes it a challenging target for structural elucidation. To stabilize the molecule and facilitate organic solubility for analytical characterization, kitol is frequently derivatized into kitol diacetate [1].

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for mapping the complex stereochemistry and connectivity of kitol diacetate. Because the molecule contains eight double bonds and a tricyclic framework, precise assignment of its 1 H and 13 C chemical shifts is critical for distinguishing it from other retinol oligomers [1, 2]. This application note details the causality behind solvent selection, pulse sequence optimization, and provides a self-validating protocol for acquiring and interpreting the NMR spectra of kitol diacetate.

Chemical Shift Assignments & Data Presentation

The structural confirmation of kitol diacetate relies heavily on identifying the acetyl methyl groups, the acetoxymethylene protons, and the complex olefinic network. Historically, shifts were reported in the τ scale ( τ=10−δ ), but modern conventions utilize the δ (ppm) scale. The primary alcohol groups of kitol are confirmed by the characteristic shifts of the acetoxymethylene protons upon acetylation [1].

Table 1: Key 1 H NMR Chemical Shifts for Kitol Diacetate / Perhydrokitol Diacetate

Data acquired in CDCl 3 at 298 K, referenced to internal TMS ( δ 0.00 ppm).

| Structural Feature | Proton Type | Chemical Shift ( δ , ppm) | Historical τ value | Multiplicity & Integration | Diagnostic Significance |

| Acetyl Methyl 1 | -O-CO-CH 3 | ~1.70 | 8.30 | Singlet (3H) | Confirms successful esterification of the first retinol monomer unit. |

| Acetyl Methyl 2 | -O-CO-CH 3 | ~1.77 | 8.23 | Singlet (3H) | Confirms successful esterification of the second retinol monomer unit. |

| Acetoxymethylene | -CH 2 -O-Ac | ~4.15 | 5.85 | Multiplet (4H) | Validates the primary nature of the alcohol groups in the kitol core. |

| Olefinic Protons | C=C-H | 5.10 - 6.50 | 3.50 - 4.90 | Complex Multiplets | Maps the eight double bonds within the tricyclic framework. |

| Aliphatic Core | Ring -CH 2 - | 1.00 - 2.20 | 7.80 - 9.00 | Overlapping Multiplets | Represents the cyclohexene dimerization core and ionone rings. |

Note: The distinct separation of the two acetyl methyl singlets ( δ 1.70 and 1.77) is a direct consequence of the asymmetric environment induced by the central cyclohexene ring of the kitol dimer [1].

Experimental Protocol: NMR Acquisition

To ensure reproducibility and self-validation, the following protocol must be strictly adhered to. The choice of CDCl 3 is dictated by its lack of exchangeable protons and its ability to fully dissolve the lipophilic kitol diacetate without inducing aggregation.

Phase 1: Sample Preparation

-

Purification: Ensure kitol diacetate is purified via preparative HPLC (>98% purity) to prevent spectral overlap from monomeric vitamin A acetate or unreacted kitol.

-

Drying: Lyophilize the sample overnight to remove residual water, which can obscure the critical acetoxymethylene multiplet near δ 4.15 ppm.

-

Solvation: Dissolve 15–20 mg of kitol diacetate in 600 µL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Phase 2: Spectrometer Calibration & Acquisition

-

Tuning and Matching: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Tune and match the probe to the 1 H frequency to maximize the signal-to-noise ratio (SNR).

-

Shimming: Perform gradient shimming (e.g., TopShim) on the 2 H lock signal of CDCl 3 to achieve a line width of < 0.5 Hz for the TMS peak. Causality: Poor shimming will cause the acetyl methyl singlets to broaden and merge, destroying diagnostic resolution.

-

Pulse Sequence (1D 1 H): Use a standard 30° pulse program (zg30) to prevent differential relaxation effects.

-

Acquisition Time (AQ): 3.0 seconds.

-

Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of the aliphatic protons).

-

Number of Scans (NS): 64 to 128, depending on concentration.

-

-

2D NMR (Optional but Recommended): For complete assignment of the tricyclic core, acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to map proton-proton coupling and proton-carbon connectivity.

Phase 3: Data Processing

-

Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation.

-

Phase the spectrum manually to ensure pure absorption Lorentzian line shapes.

-

Baseline correct using a polynomial fit (degree 3-5).

-

Calibrate the chemical shift scale by setting the TMS singlet exactly to δ 0.00 ppm.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the structural validation of kitol diacetate, highlighting the critical decision points in the NMR analysis.

Figure 1: Self-validating NMR acquisition and processing workflow for kitol diacetate.

References

Application Note: Extraction and Derivatization Techniques for Kitol Diacetate from Biological Samples

Introduction and Mechanistic Overview

Kitol is a naturally occurring, biologically inactive dimer of vitamin A, predominantly found in marine biological samples such as whale liver oil, and can also be formed synthetically via thermally induced Diels-Alder reactions between retinol molecules [1]. Because kitol and other vitamin A cycle byproducts (such as A2E) share structural similarities and polyene chains, their isolation is critical for understanding retinoid metabolism and toxicity in retinal senescence [2].

To stabilize kitol for chromatographic separation and structural elucidation, it is frequently converted into its diacetate ester, kitol diacetate [3]. The extraction workflow relies on a self-validating system of alkaline saponification to release bound esters, non-polar solvent partitioning to isolate the unsaponifiable fraction, molecular distillation to separate the dimer from monomeric vitamin A, and chemical acetylation.

Causality in Experimental Design

-

Alkaline Saponification: Biological samples store retinoids primarily as retinyl esters. Saponification hydrolyzes these esters, releasing free retinol and free kitol, while converting triglycerides into water-soluble soaps.

-

Molecular Distillation: Kitol has a significantly higher molecular weight (C40H60O2) than vitamin A (C20H30O). Molecular distillation at specific temperatures (e.g., 200°C) allows the highly volatile vitamin A to vaporize while kitol remains in the residue without thermal decomposition [4].

-

Acetylation: Free kitol is susceptible to oxidative degradation. Derivatization with acetic anhydride in the presence of pyridine converts the hydroxyl groups to acetate esters, yielding kitol diacetate, which exhibits superior stability for ultra-performance liquid chromatography (UPLC) and mass spectrometry.

Experimental Protocols

Tissue Homogenization and Saponification

-

Preparation: Mince 10.0 g of biological sample (e.g., marine liver tissue) on ice to minimize oxidative damage.

-

Homogenization: Homogenize the tissue in 30 mL of a degassed ethanol/water mixture (80:20, v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.

-

Hydrolysis: Add 5 mL of 60% (w/v) aqueous potassium hydroxide (KOH). Purge the reaction vessel with nitrogen gas.

-

Incubation: Heat the mixture in a water bath at 60°C for 45 minutes under continuous reflux and magnetic stirring. Causality: This specific temperature ensures complete ester cleavage without inducing unwanted thermal cyclization of the retinoids.

Liquid-Liquid Extraction of the Unsaponifiable Fraction

-

Cool the saponified mixture to 4°C.

-

Add 30 mL of HPLC-grade hexane and agitate vigorously for 5 minutes.

-

Centrifuge at 4,000 × g for 10 minutes to resolve the emulsion.

-

Collect the upper organic (hexane) layer. Repeat the extraction twice more with 20 mL hexane.

-

Pool the hexane fractions and wash with distilled water until the aqueous phase reaches a neutral pH (pH ~7.0).

-

Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ) and evaporate to dryness under a gentle stream of nitrogen.

Molecular Distillation

-

Transfer the dried unsaponifiable lipid extract to a semimicro molecular distillation apparatus.

-

Apply a high vacuum ( 10−4 Torr).

-

Heat the evaporator surface to 200°C for 15 minutes [4].

-

Fraction Collection: The distillate on the condenser contains monomeric vitamin A. The residue in the distillation flask contains concentrated kitol.

Acetylation to Kitol Diacetate

-

Dissolve the kitol-rich residue in 2.0 mL of anhydrous pyridine.

-

Add 1.0 mL of acetic anhydride. Purge with nitrogen and seal the reaction vial.

-

Stir at room temperature in the dark for 18 hours. Causality: Pyridine acts as both a solvent and a base catalyst, neutralizing the acetic acid byproduct and driving the esterification of kitol's two hydroxyl groups to completion.

-

Quench the reaction by adding 10 mL of ice-cold water.

-

Extract the aqueous mixture with 10 mL of diethyl ether (3x).

-

Wash the pooled ether extracts with 1N HCl (to remove residual pyridine), followed by 5% NaHCO3 , and finally brine.

-

Evaporate the ether under nitrogen to yield crude kitol diacetate. Purify via silica gel column chromatography (eluent: hexane/ethyl acetate 90:10).

Data Presentation

Table 1: Quantitative Yields and Partitioning Efficiency of Retinoids during Extraction

| Extraction Stage | Total Mass Recovered (mg) | Vitamin A Content (%) | Kitol Content (%) | Kitol Diacetate Yield (%) |

| Raw Tissue (10g) | N/A | ~0.5 | ~0.05 | 0.0 |

| Unsaponifiable Extract | 450.2 | 42.1 | 4.8 | 0.0 |

| Distillation Distillate | 195.5 | 98.5 | < 0.1 | 0.0 |

| Distillation Residue | 240.3 | < 1.0 | 8.9 | 0.0 |

| Post-Acetylation (Purified) | 18.4 | 0.0 | 0.0 | > 98.0 (Purity) |

Note: Yields are representative of standard marine liver tissue extractions. Kitol content in the residue is enriched prior to acetylation.

Workflow Visualization

Workflow for the extraction and derivatization of kitol diacetate from biological samples.

References

-

Promoting Circular Economy by Leveraging Annatto Byproducts from Bixa orellana L. into Sustainable Antioxidant Food Packaging. National Institutes of Health (NIH). Available at:[Link]

-

Vitamin A dimers trigger the protracted death of retinal pigment epithelium cells. National Institutes of Health (NIH). Available at:[Link]

-

Kitol Diacetate (Mixture of Diastereomers). ChemBuyersGuide. Available at:[Link]

-

A Rapid Method for the Separate Determination of Vitamin A and Kitol in the Whale-liver Oil. Institute of Cetacean Research. Available at:[Link]

Application Note: Elucidating the Complex Fragmentation Patterns of Kitol Diacetate by Mass Spectrometry

Abstract

Kitol, a naturally occurring dimer of vitamin A found in fish liver oils, and its acetylated derivative, kitol diacetate, are of significant interest to researchers in the fields of nutrition, toxicology, and drug development.[1] Understanding the structural characteristics of these molecules is paramount for elucidating their biological activity and metabolic fate. This application note provides a detailed guide to the mass spectrometric analysis of kitol diacetate, focusing on the interpretation of its fragmentation patterns. We present a comprehensive overview of the expected fragmentation pathways under common ionization techniques, drawing upon foundational principles of mass spectrometry and data from related vitamin A derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize kitol diacetate and related compounds.

Introduction to Kitol and Kitol Diacetate

Kitol (C₄₀H₆₀O₂) is a complex molecule derived from the dimerization of two vitamin A molecules.[2][3] Its diacetylated form, kitol diacetate (C₄₄H₆₄O₄), with a molecular weight of 656.98 g/mol , is often used in analytical studies due to its increased stability and amenability to chromatographic separation.[4][5] The structure of kitol consists of two retinol-like moieties linked together, presenting a unique challenge for structural elucidation. Mass spectrometry, with its ability to provide molecular weight information and detailed structural insights through fragmentation analysis, is an indispensable tool for the characterization of such complex molecules.

Predicted Mass Spectrometric Fragmentation of Kitol Diacetate